Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt
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Overview
Description
Cy5 COOH Potassium Salt (1:1) is a fluorescent dye belonging to the cyanine family. It is widely used in various scientific fields due to its strong fluorescence properties. The compound is known for its ability to emit light in the far-red region of the spectrum, making it particularly useful in applications where low background fluorescence is desired .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cy5 COOH Potassium Salt (1:1) typically involves the reaction of a cyanine dye precursor with a carboxylic acid derivative. The process generally includes the following steps:
Formation of the Cyanine Dye Precursor: This involves the condensation of an indole derivative with a reactive intermediate such as a pentadienylidene compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a reaction with a suitable carboxylating agent.
Formation of the Potassium Salt: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of Cy5 COOH Potassium Salt (1:1) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .
Types of Reactions:
Oxidation: Cy5 COOH Potassium Salt (1:1) can undergo oxidation reactions, particularly at the carboxylic acid group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur at the indole ring or the carboxylic acid group, depending on the reagents used
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the carboxylic acid group.
Reduction: Formation of reduced derivatives of the cyanine dye.
Substitution: Formation of substituted cyanine dyes with modified fluorescence properties
Scientific Research Applications
Cy5 COOH Potassium Salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of Cy5 COOH Potassium Salt (1:1) is primarily based on its fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This fluorescence is due to the electronic transitions within the cyanine dye structure. The carboxylic acid group and the potassium ion do not significantly alter the fluorescence but can affect the solubility and stability of the compound .
Comparison with Similar Compounds
Cy3 COOH Potassium Salt: Another cyanine dye with similar properties but emits light at a shorter wavelength.
Alexa Fluor 647: A fluorescent dye with similar excitation and emission properties but different chemical structure.
Allophycocyanin: A protein-based fluorophore used in similar applications but with different spectral properties
Uniqueness: Cy5 COOH Potassium Salt (1:1) is unique due to its strong fluorescence in the far-red region, making it ideal for applications requiring low background fluorescence. Its stability and solubility in aqueous solutions also make it a preferred choice in many scientific applications .
Properties
Molecular Formula |
C33H39KN2O8S2 |
---|---|
Molecular Weight |
694.9 g/mol |
IUPAC Name |
potassium;(2Z)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C33H40N2O8S2.K/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);/q;+1/p-1 |
InChI Key |
TXHLSXTWJSEINP-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
Origin of Product |
United States |
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